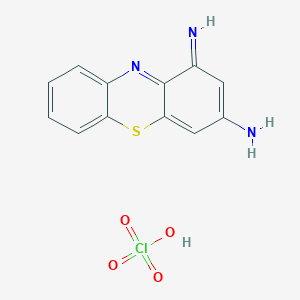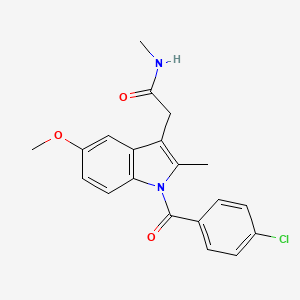
N,N,N',N'-Tetrapropan-2-ylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N,N’,N’-Tetrapropan-2-ylurea can be synthesized through the reaction of ethylenediamine with propylene oxide. The reaction typically occurs under controlled conditions, with the presence of a catalyst to facilitate the process. The reaction can be represented as follows:
Ethylenediamine+4Propylene oxide→N,N,N’,N’-Tetrapropan-2-ylurea
Industrial Production Methods
In industrial settings, the production of N,N,N’,N’-Tetrapropan-2-ylurea involves large-scale reactors where ethylenediamine and propylene oxide are combined under specific temperature and pressure conditions. The reaction is monitored to ensure complete conversion and high yield of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
N,N,N’,N’-Tetrapropan-2-ylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of esters and ethers.
Aplicaciones Científicas De Investigación
N,N,N’,N’-Tetrapropan-2-ylurea has a wide range of applications in scientific research:
Chemistry: Used as a building block for polymers and copolymers, particularly in UV-cross-linkable polyurethane polymers.
Biology: Employed in the synthesis of hydrogels that support neural cell growth and tissue engineering.
Medicine: Utilized in the development of shape memory polyurethane foams for biomedical applications, including actuators for treating ischemic stroke and thrombus removal.
Industry: Applied in the production of resins, surfactants, plasticizers, and other chemical products.
Mecanismo De Acción
The mechanism of action of N,N,N’,N’-Tetrapropan-2-ylurea involves its ability to act as a chelating agent due to the presence of four hydroxyl groups. It can form stable complexes with metal ions, which is useful in various industrial and biomedical applications. Additionally, its crosslinking properties due to the amino groups make it valuable in polymer synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine
- Triethanolamine
- N,N,N’,N’-Tetrakis(2-pyridylmethyl)ethylenediamine
Uniqueness
N,N,N’,N’-Tetrapropan-2-ylurea is unique due to its specific combination of hydroxyl and amino groups, which provide both chelating and crosslinking capabilities. This makes it particularly versatile in applications ranging from polymer synthesis to biomedical engineering .
Propiedades
Número CAS |
83756-09-6 |
|---|---|
Fórmula molecular |
C13H28N2O |
Peso molecular |
228.37 g/mol |
Nombre IUPAC |
1,1,3,3-tetra(propan-2-yl)urea |
InChI |
InChI=1S/C13H28N2O/c1-9(2)14(10(3)4)13(16)15(11(5)6)12(7)8/h9-12H,1-8H3 |
Clave InChI |
TUUMZEPFCCXCEJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C(C)C)C(=O)N(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrazino[2,3-f]quinoxaline-5,6-diamine](/img/structure/B14430129.png)


![2-Phenoxy-4,6-bis[(prop-2-en-1-yl)oxy]-1,3,5-triazine](/img/structure/B14430137.png)


![Pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-amine](/img/structure/B14430158.png)


![2-Diazo-1-[4-(4-methoxyphenyl)cyclohex-3-en-1-yl]ethanone](/img/structure/B14430198.png)



![1-[(2-Bromoprop-2-EN-1-YL)oxy]butane](/img/structure/B14430227.png)
